molecular formula C11H13BrFNO4S B8098015 Methyl 2-[N-(4-bromo-2-fluorophenyl)methanesulfonamido]propanoate

Methyl 2-[N-(4-bromo-2-fluorophenyl)methanesulfonamido]propanoate

Cat. No.: B8098015
M. Wt: 354.19 g/mol
InChI Key: YOPLNHHDUIBTGM-UHFFFAOYSA-N
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Description

Methyl 2-[N-(4-bromo-2-fluorophenyl)methanesulfonamido]propanoate (CAS: MFCD30834396, referred to as LD-1977 in commercial catalogs) is a brominated and fluorinated aromatic compound featuring a methanesulfonamido-propanoate ester backbone. Its molecular formula is C₁₁H₁₁BrFNO₄S, with a molecular weight of ~352.23 g/mol. The structure comprises a 4-bromo-2-fluorophenyl group linked via a methanesulfonamido moiety to a methyl propanoate ester.

Properties

IUPAC Name

methyl 2-(4-bromo-2-fluoro-N-methylsulfonylanilino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO4S/c1-7(11(15)18-2)14(19(3,16)17)10-5-4-8(12)6-9(10)13/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPLNHHDUIBTGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N(C1=C(C=C(C=C1)Br)F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[N-(4-bromo-2-fluorophenyl)methanesulfonamido]propanoate typically involves a multi-step process. One common method starts with the preparation of 4-bromo-2-fluoroaniline, which is then reacted with methanesulfonyl chloride to form 4-bromo-2-fluorophenyl methanesulfonamide. This intermediate is subsequently esterified with methyl 2-bromopropanoate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[N-(4-bromo-2-fluorophenyl)methanesulfonamido]propanoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation and reduction: The sulfonamide group can be oxidized or reduced under specific conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid or sodium hydroxide being common choices.

Major Products

    Nucleophilic substitution: Products depend on the nucleophile used, such as azides, nitriles, or thiols.

    Oxidation: Products include sulfonic acids or sulfoxides.

    Reduction: Products include amines or alcohols.

    Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Methyl 2-[N-(4-bromo-2-fluorophenyl)methanesulfonamido]propanoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.

    Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Methyl 2-[N-(4-bromo-2-fluorophenyl)methanesulfonamido]propanoate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The bromine and fluorine atoms can participate in halogen bonding, further stabilizing the interaction with the target. These interactions can disrupt normal biological processes, making the compound useful in medicinal applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize LD-1977, we compare it with structurally analogous brominated/fluorinated esters and sulfonamides (Table 1). Key differentiating factors include substituent positions, functional groups, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Purity Source
Methyl 2-[N-(4-bromo-2-fluorophenyl)methanesulfonamido]propanoate (MFCD30834396) C₁₁H₁₁BrFNO₄S 352.23 Methanesulfonamido, ester 98% Combi-Blocks
Methyl 6-bromo-5-fluoropyridine-2-carboxylate (1210419-26-3) C₈H₅BrFNO₂ 246.04 Pyridine ring, ester 98% Combi-Blocks
Methyl 3-bromo-4-formylbenzoate (90484-53-0) C₉H₇BrO₃ 243.06 Formyl, ester 98% Combi-Blocks
Propanamide, 2-bromo-2-methyl-N-[(4-methylphenyl)sulfonyl]-N-2-propynyl (154139-29-4) C₁₄H₁₆BrNO₃S 358.26 Sulfonamide, propargyl, bromoalkyl N/A LookChem

Key Observations

Functional Group Diversity: LD-1977 uniquely combines a methanesulfonamido group with a methyl propanoate ester, distinguishing it from simpler brominated esters like Methyl 6-bromo-5-fluoropyridine-2-carboxylate (QB-1515), which lacks sulfonamide functionality .

Substituent Effects :

  • The 4-bromo-2-fluorophenyl substituent in LD-1977 introduces steric and electronic effects distinct from pyridine-based derivatives (QB-1515). The electron-withdrawing fluorine and bromine atoms may influence reactivity in substitution or coupling reactions .
  • Propanamide derivatives like 154139-29-4 () share sulfonamide groups but incorporate a propargyl chain and brominated alkyl group, enabling click chemistry or radical-based modifications—a contrast to LD-1977’s ester-dominated reactivity .

Compounds like 154139-29-4 (358 g/mol) demonstrate that sulfonamide derivatives are often tailored for niche applications, such as enzyme inhibition or polymer precursors, though LD-1977’s exact niche remains underexplored .

Research Findings and Methodological Context

While explicit studies on LD-1977 are scarce, structural analogs highlight trends:

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